molecular formula C19H16ClN3O2S B2462199 Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 338965-79-0

Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2462199
CAS No.: 338965-79-0
M. Wt: 385.87
InChI Key: QRRBZUPBXJIZSC-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a chemical compound with the CAS Number: 338965-79-0. It has a linear formula of C19H16ClN3O2S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C19H16ClN3O2S/c1-3-25-19(24)16-18(26-15-6-4-5-14(20)11-15)21-17(23-22-16)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3 . This code provides a specific standard to describe the compound’s molecular structure.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a compound involved in various synthetic processes. For example, it undergoes condensation with aryl isocyanates to form pyrimido[4,5-e][1,2,4]triazines, illustrating its utility in creating new chemical entities (Wamhoff & Tzanova, 2003). Additionally, its reactions with triphenylphosphine and hexachloroethane produce iminophosphoranes, further demonstrating its versatility in synthetic chemistry.

Crystal Structure and Cytotoxic Activity

The crystal structure of derivatives of this compound has been studied, providing insights into their molecular architecture. For instance, derivatives like ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate exhibit unique dihedral angles between the pyrimidine ring and aryl substituents, contributing to their structural properties. These compounds have also been evaluated for cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry (Stolarczyk et al., 2018).

Antimicrobial Activities

Some derivatives of this compound exhibit antimicrobial activities. For example, novel 1,2,4-triazole derivatives synthesized from related ester ethoxycarbonylhydrazones have shown good to moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Neuroprotective Activity

Derivatives of this compound, specifically 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives, have been synthesized and assessed for neuroprotective activity. They showed significant protective effects against H2O2 and β-amyloid-induced neurotoxicity in neuronal cells, suggesting their potential application in treating neurodegenerative diseases (Kucukkilinc et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

ethyl 5-(3-chlorophenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-3-25-19(24)16-18(26-15-6-4-5-14(20)11-15)21-17(23-22-16)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRBZUPBXJIZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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